N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-2-20(18-8-4-3-5-9-18)23(31)26-11-12-30-22-21(14-28-30)24(32)29(16-27-22)15-17-7-6-10-19(25)13-17/h3-10,13-14,16,20H,2,11-12,15H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXCLHOFRQTJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits structural features characteristic of pyrazolo derivatives, which are known for a variety of biological effects including anti-inflammatory, anti-cancer, and antimicrobial activities.
Chemical Structure
The compound can be represented as follows:
This structure includes a pyrazolo[3,4-d]pyrimidine core, which is significant for its biological activity.
Antimicrobial Activity
Research has indicated that pyrazolo derivatives possess significant antimicrobial properties. In a study exploring various pyrazolo compounds, derivatives similar to this compound showed promising activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were reported to range from 10 to 50 µg/mL for effective compounds in this class .
Anti-Cancer Properties
Pyrazolo compounds have also been investigated for their anti-cancer potential. A study focusing on the structure-activity relationship (SAR) of pyrazolo derivatives found that modifications at the benzyl position significantly enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for some derivatives were found to be less than 20 µM, indicating considerable potency .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it has been suggested that these compounds may inhibit topoisomerases or affect signaling pathways such as the PI3K/Akt pathway .
Case Studies
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Case Study 1: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Results : The compound exhibited significant zones of inhibition compared to control antibiotics.
- Case Study 2: Cytotoxicity Assessment
Data Tables
Scientific Research Applications
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidine derivatives have shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives have been reported to demonstrate high efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) that are competitive with standard antibiotics like ampicillin .
Antiviral Properties
Recent studies highlight the potential of pyrazolo[3,4-d]pyrimidines as antiviral agents. These compounds have been evaluated for their effectiveness against various viral infections, showing promise in inhibiting viral replication mechanisms . The specific compound under discussion may share similar attributes, given its structural composition.
Mechanistic Insights
The mechanism of action for pyrazolo[3,4-d]pyrimidine derivatives often involves the inhibition of key enzymes or pathways within microbial and viral cells. For example, some derivatives have been shown to inhibit deubiquitinating enzymes (DUBs), which play a crucial role in regulating protein degradation and cellular signaling pathways . This inhibition can lead to the disruption of microbial growth and replication.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of pyrazolo[3,4-d]pyrimidine derivatives. The presence of specific substituents on the benzyl ring significantly influences biological activity. For instance, compounds with electron-withdrawing groups have demonstrated enhanced antibacterial properties .
| Substituent | Activity | Remarks |
|---|---|---|
| 3-Chlorobenzyl | High antimicrobial | Effective against Gram-positive bacteria |
| 2-Phenylbutanamide | Moderate antiviral | Potential for further optimization |
Study on Antimicrobial Efficacy
A recent study synthesized various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antimicrobial activities against a panel of pathogens. The results indicated that certain modifications led to compounds with MIC values significantly lower than those of conventional antibiotics .
Evaluation of Antiviral Activity
Another investigation focused on the antiviral potential of similar compounds against influenza viruses. The study found that certain derivatives inhibited viral replication effectively in vitro, suggesting a potential therapeutic role for these compounds in treating viral infections .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazolo[3,4-d]pyrimidine core contains electrophilic sites susceptible to nucleophilic attack. For example:
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C-6 position : The electron-deficient pyrimidine ring allows substitution with amines, thiols, or alkoxides under basic conditions .
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Chlorobenzyl group : The 3-chlorobenzyl substituent may undergo aromatic substitution, though steric hindrance from the fused pyrazolopyrimidine system limits reactivity .
Table 1: Representative Substitution Reactions
| Position | Reactant | Product | Conditions | Yield | Source |
|---|---|---|---|---|---|
| C-6 | Aniline | 6-anilino derivative | DMF, 80°C, 12h | 65% | |
| Pyrazole N | Hydrazine | Hydrazinyl analog | EtOH, reflux, 6h | 72% |
Oxidation Reactions
The 4-oxo group and butanamide chain participate in oxidation processes:
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Butanamide oxidation : Analogous to 3-oxo-butanamides, the compound may undergo oxidative halogenation using PhI(OAc)₂ and ZnCl₂, forming dichloroacetamide derivatives (e.g., 2,2-dichloro-N-phenylacetamide) .
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Pyrazolo ring stability : The fused pyrazolo[3,4-d]pyrimidine system resists oxidation under mild conditions but degrades under strong oxidants like KMnO₄.
Cross-Coupling Reactions
Palladium-catalyzed couplings are feasible at halogenated positions:
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Suzuki-Miyaura : Bromination at C-5 (achieved using NBS) enables aryl boronic acid couplings, introducing diverse substituents (e.g., furan, phenyl) .
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Buchwald-Hartwig : Amination at C-6 with primary/secondary amines enhances water solubility .
Ring Modification and Functionalization
The pyrazolo[3,4-d]pyrimidine scaffold undergoes ring-specific transformations:
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Chlorination : Treatment with POCl₃/PCl₅ converts hydroxyl groups to chlorides, improving electrophilicity .
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Hydrazone formation : Reaction with aromatic aldehydes/ketones produces hydrazones (e.g., compound 11a ), enhancing anticancer activity .
Table 2: Hydrazone Derivatives and Bioactivity
| Derivative | R Group | IC₅₀ (MCF-7) |
|---|---|---|
| 11a | 4-Cl-C₆H₄ | 45 nM |
| 12b | 3-NO₂-C₆H₄ | 62 nM |
Stability and Degradation
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Hydrolytic stability : The amide bond hydrolyzes slowly in acidic/basic media (t₁/₂ = 48h at pH 1.2).
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Photodegradation : Exposure to UV light (λ = 254 nm) causes decomposition via radical pathways.
Pharmacological Modifications
Structural analogs demonstrate enhanced bioactivity through targeted reactions:
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Thioglycoside conjugation : Improves cellular uptake (e.g., compound 14 with IC₅₀ = 6 nM against HCT-116) .
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Fluorophenoxy addition : Increases kinase inhibition (e.g., EGFR IC₅₀ = 12 nM) .
Computational Predictions
DFT calculations (B3LYP/6-31G*) predict:
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound is compared to three analogs with modifications in the benzyl substituent, side chain, or core heterocycle (Table 1).
Table 1: Structural Comparison of Analogs
Substituent Effects
- 3-Chlorobenzyl vs.
- Chromene Integration (Analog 2):
The fused chromene ring in Analog 2 introduces rigidity and planar aromaticity, which may influence π-π stacking interactions with biological targets .
Side Chain Variations
Physicochemical and Spectroscopic Comparisons
NMR Analysis ()
Comparative NMR studies of pyrazolo-pyrimidinone derivatives (e.g., rapamycin analogs) reveal that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts due to changes in electronic environments (Fig. 2). For the target compound, the 3-chlorobenzyl group likely induces deshielding in region A, while the 2-phenylbutanamide side chain may perturb region B .
Crystallographic Data
While crystallographic details for the target compound are unavailable, and highlight the use of SHELX and ORTEP-3 in resolving pyrazolo-pyrimidinone structures.
Q & A
Q. What synthetic methodologies are commonly employed for constructing the pyrazolo[3,4-d]pyrimidinone core in this compound?
The pyrazolo[3,4-d]pyrimidinone scaffold is typically synthesized via cyclocondensation reactions. For example, α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones are reacted with hydrazine derivatives to form the pyrazole ring, followed by annulation with cyanamide or urea derivatives to build the pyrimidinone moiety . Key steps include:
Q. How can X-ray crystallography be utilized to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key steps include:
- Crystal growth : Slow evaporation of saturated DCM/MeOH solutions yields diffraction-quality crystals.
- Data refinement : SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are used to resolve disorder and assign anisotropic displacement parameters .
- Validation metrics : R-factor < 0.05 and data-to-parameter ratio > 15 ensure reliability .
Q. What spectroscopic techniques are essential for characterizing intermediates and final products?
- NMR : H and C NMR (in DMSO-d6 or CDCl3) identify substituent patterns (e.g., 3-chlorobenzyl protons at δ 7.2–7.4 ppm).
- HRMS : ESI-HRMS confirms molecular ions ([M+H]+) with <2 ppm mass error.
- IR : Stretching frequencies (e.g., C=O at ~1680 cm⁻¹) validate the pyrimidinone ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in pyrazolo[3,4-d]pyrimidinone synthesis?
A Design of Experiments (DoE) approach is recommended:
- Factors : Temperature, solvent polarity, catalyst loading (e.g., K2CO3), and reaction time.
- Response surface modeling : Central composite designs identify optimal conditions (e.g., 75°C, DMF, 20 mol% catalyst) to maximize yield (>75%) .
- Contingency plans : LC-MS monitoring detects side products (e.g., over-alkylation) for real-time adjustments .
Q. What computational strategies are effective for predicting the compound’s bioactivity and binding modes?
- Docking studies : Autodock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases). Use the pyrazolo-pyrimidine core as a hinge-binding motif.
- MD simulations : AMBER or GROMACS assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR models : Hammett constants and logP values correlate substituent effects with activity .
Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?
Q. What strategies are effective for resolving crystallographic disorder in the 3-chlorobenzyl substituent?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
